![molecular formula C27H33NO6 B11113967 4-[4-(dodecanoylamino)benzoyl]phthalic Acid](/img/structure/B11113967.png)
4-[4-(dodecanoylamino)benzoyl]phthalic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(dodecanoylamino)benzoyl]phthalic Acid is an organic compound with the molecular formula C20H29NO5 It is a derivative of phthalic acid, which is an aromatic dicarboxylic acid This compound is known for its unique structure, which includes a dodecanoylamino group attached to a benzoyl group, further connected to the phthalic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dodecanoylamino)benzoyl]phthalic Acid typically involves a multi-step process starting from phthalic acid. The general synthetic route includes:
Preparation of Phthalic Anhydride: Phthalic acid is heated to about 200°C to form phthalic anhydride through a dehydration reaction.
Formation of 4-(dodecanoylamino)benzoyl Intermediate: The phthalic anhydride is then reacted with dodecanoylamine under controlled conditions to form the intermediate 4-(dodecanoylamino)benzoyl compound.
Final Coupling Reaction: The intermediate is then coupled with another molecule of phthalic anhydride under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes precise control of reaction temperatures, use of catalysts, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(dodecanoylamino)benzoyl]phthalic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(dodecanoylamino)benzoyl]phthalic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Used in the production of polymers, coatings, and other materials due to its chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(dodecanoylamino)benzoyl]phthalic Acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(dodecanoylamino)benzoic Acid: Similar structure but lacks the phthalic acid core.
Phthalic Anhydride: A precursor in the synthesis of the compound.
Benzocaine: Shares some structural similarities and is used as a local anesthetic.
Uniqueness
4-[4-(dodecanoylamino)benzoyl]phthalic Acid is unique due to its combination of the dodecanoylamino group with the phthalic acid core. This unique structure imparts specific chemical properties, making it suitable for various specialized applications in research and industry.
Properties
Molecular Formula |
C27H33NO6 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
4-[4-(dodecanoylamino)benzoyl]phthalic acid |
InChI |
InChI=1S/C27H33NO6/c1-2-3-4-5-6-7-8-9-10-11-24(29)28-21-15-12-19(13-16-21)25(30)20-14-17-22(26(31)32)23(18-20)27(33)34/h12-18H,2-11H2,1H3,(H,28,29)(H,31,32)(H,33,34) |
InChI Key |
DEEXVQWEYFSFCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl[(1H-imidazol-5-YL)methyl]amine](/img/structure/B11113885.png)
![Ethyl 5-carbamoyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113887.png)
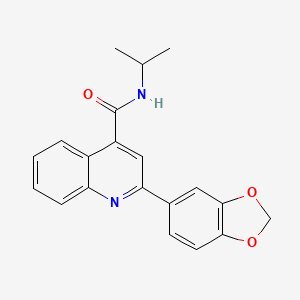

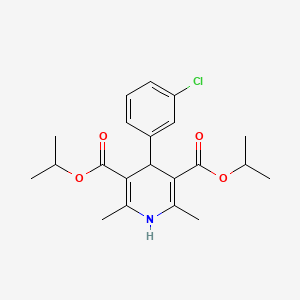

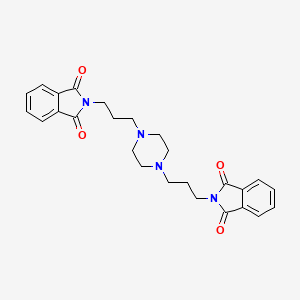
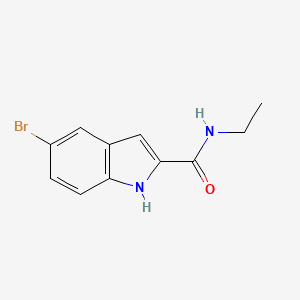
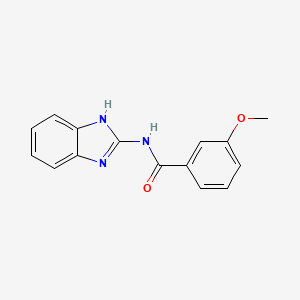
![[4-(2-Fluorophenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B11113911.png)
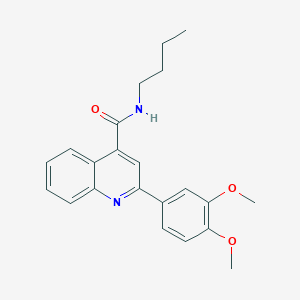
![N'~1~,N'~10~-bis[(1Z)-1-(4-bromophenyl)ethylidene]decanedihydrazide](/img/structure/B11113923.png)
![N-(3-Methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11113950.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11113955.png)
